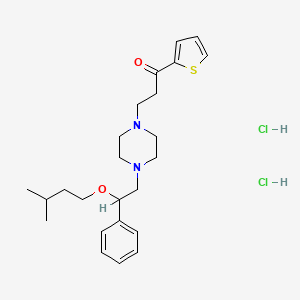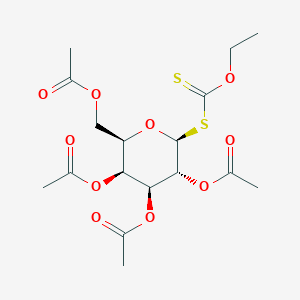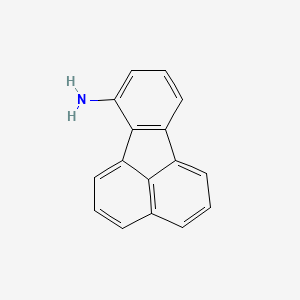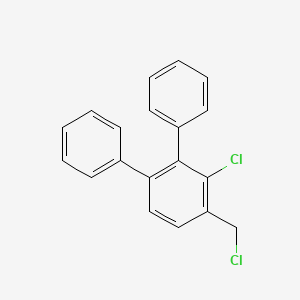
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the isopentyloxy group, and the attachment of the thienyl and propanone moieties. Common reagents used in these reactions include:
Piperazine: A starting material for the formation of the piperazine ring.
Isopentyl alcohol: Used to introduce the isopentyloxy group.
Thiophene: A precursor for the thienyl group.
Propanone: Used in the final step to form the propanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the thienyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of piperazine derivatives on biological systems.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Receptor binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, monohydrochloride
- 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, free base
Uniqueness
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-1-(2-thienyl)-, dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
22261-67-2 |
|---|---|
Molekularformel |
C24H36Cl2N2O2S |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
3-[4-[2-(3-methylbutoxy)-2-phenylethyl]piperazin-1-yl]-1-thiophen-2-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H34N2O2S.2ClH/c1-20(2)11-17-28-23(21-7-4-3-5-8-21)19-26-15-13-25(14-16-26)12-10-22(27)24-9-6-18-29-24;;/h3-9,18,20,23H,10-17,19H2,1-2H3;2*1H |
InChI-Schlüssel |
MEVDEGMZXZGVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(CN1CCN(CC1)CCC(=O)C2=CC=CS2)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)








![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)

